2-methyl-N-(2-methylpropyl)oxolan-3-amine
Description
2-Methyl-N-(2-methylpropyl)oxolan-3-amine is a tertiary amine featuring an oxolane (tetrahydrofuran) ring substituted with a methyl group at position 2 and a 2-methylpropyl (isobutyl) amine group at position 2. For example, diisobutylamine (CAS 110-96-3), a structurally similar branched amine without the oxolane ring, is well-documented as a laboratory chemical and corrosion inhibitor .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)oxolan-3-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)6-10-9-4-5-11-8(9)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
SAKNQMYNYAMDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)oxolan-3-amine typically involves the reaction of 2-methylpropylamine with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-methyl-N-(2-methylpropyl)oxolan-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient production. The final product is typically subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation .
Scientific Research Applications
2-methyl-N-(2-methylpropyl)oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)oxolan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-methyl-N-(2-methylpropyl)oxolan-3-amine with key analogs:
Notes:
- Thermal Stability : Diisobutylamine’s low flash point (29°C) suggests flammability risks, while the oxolan analog’s cyclic structure may enhance thermal stability, though data are lacking.
Research Implications and Gaps
While diisobutylamine and other analogs provide a foundational understanding, the unique oxolane structure of 2-methyl-N-(2-methylpropyl)oxolan-3-amine warrants dedicated studies to confirm:
- Solubility and Reactivity : Experimental determination of partition coefficients and reaction kinetics.
- Toxicity: Potential endocrine-disrupting effects or environmental persistence, as seen in pyrethroid-ether compounds (e.g., etofenprox in ) .
- Applications : Exploration in pharmaceuticals (e.g., as a chiral intermediate) or agrochemicals, leveraging its hybrid amine-ether structure.
Biological Activity
2-Methyl-N-(2-methylpropyl)oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is crucial for evaluating its utility in drug development.
- Molecular Formula : C8H17N
- Molecular Weight : 129.23 g/mol
- CAS Number : Not specified in available literature.
The biological activity of 2-methyl-N-(2-methylpropyl)oxolan-3-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, influencing cellular processes like proliferation, apoptosis, and signaling.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity Overview
Research indicates that compounds similar to 2-methyl-N-(2-methylpropyl)oxolan-3-amine exhibit a range of biological activities, including:
- Antimicrobial Effects : Some oxolane derivatives have shown promise against bacterial strains.
- Anticancer Properties : Certain analogs have induced apoptosis in cancer cell lines, suggesting potential as anticancer agents.
1. Anticancer Activity
A study examining the effects of oxolane derivatives found that compounds with similar structures to 2-methyl-N-(2-methylpropyl)oxolan-3-amine significantly induced apoptosis in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells indicated a marked rise in late apoptotic phases compared to controls (from 0.18% to 22.04%) .
2. Antimicrobial Activity
Research has demonstrated that certain oxolane derivatives possess antibacterial properties. For example, an investigation into the structure-activity relationship (SAR) of various oxolane compounds revealed that modifications at specific positions enhance their effectiveness against Gram-positive bacteria .
Data Table: Biological Activities of Related Compounds
Pharmacokinetics
Understanding the pharmacokinetic profile of 2-methyl-N-(2-methylpropyl)oxolan-3-amine is essential for predicting its behavior in biological systems:
- Absorption : Likely influenced by its lipophilicity.
- Distribution : May penetrate biological membranes effectively due to its structure.
- Metabolism : Expected to undergo phase I and II metabolic reactions.
- Excretion : Primarily renal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
